Candicidin

Description

This compound is an antibiotic obtained from a streptomyces (Streptomyces griseus) and active against some fungi of the genus Candida (C. albicans). This compound is administered intravaginally in the treatment of vulvovaginal candidiasis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.

See also: Mepartricin (related).

Properties

IUPAC Name |

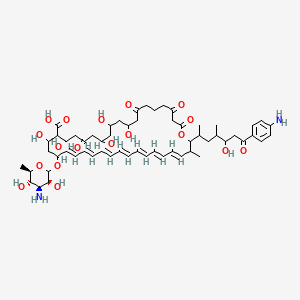

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGSFDUODIJJGF-JBUZINEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014435 | |

| Record name | Candicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403-17-4 | |

| Record name | Candicidin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candicidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Candicidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Biosynthesis, and Production of Candicidin from Streptomyces griseus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candicidin is a potent polyene macrolide antibiotic renowned for its antifungal activity, particularly against Candida albicans. First isolated from the Gram-positive bacterium Streptomyces griseus, it has become a subject of significant research due to its complex biosynthesis and potent mechanism of action. This technical guide provides a comprehensive overview of the discovery of this compound, the intricate details of its biosynthetic pathway, the key factors regulating its production, and established protocols for its fermentation, extraction, and purification. The information presented herein is intended to serve as a foundational resource for professionals engaged in natural product research, antibiotic development, and microbial engineering.

Discovery and Origin

This compound was first identified and isolated in 1953 by Lechevalier and colleagues from a strain of Streptomyces griseus (IMRU 3570).[1] The name "this compound" was coined due to its remarkable inhibitory activity against the pathogenic yeast Candida albicans.[2] It is classified as a heptaene aromatic polyene macrolide, a structural class characterized by a large macrolactone ring containing seven conjugated double bonds and an aromatic moiety.[3] Subsequent research has shown that the ability to produce this compound is widespread among various Streptomyces species isolated from diverse environments, including marine sediments.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large, modular Type I polyketide synthase (PKS) system encoded by a dedicated biosynthetic gene cluster (BGC).[6][7] The assembly of the this compound molecule begins with a unique starter unit and proceeds through the sequential addition of extender units.

Key Biosynthetic Steps:

-

Starter Unit Formation : The process is initiated with a molecule of p-aminobenzoic acid (PABA), which is derived from the chorismic acid pathway.[2][7] The pabAB gene, encoding a PABA synthase, is essential for this first step.[8]

-

Polyketide Chain Assembly : The PABA starter unit is loaded onto the PKS machinery. The polyketide chain is then elongated through the condensation of 14 acetate-derived malonyl-CoA units and 4 propionate-derived methylmalonyl-CoA units.[7] This sequential addition is catalyzed by the multi-domain PKS enzymes.

-

Post-PKS Modifications : Following the assembly of the polyketide chain, the molecule undergoes several modifications, including cyclization to form the characteristic macrolactone ring.

-

Glycosylation : The final step in the biosynthesis is the attachment of a deoxysugar, mycosamine, to the macrolide ring, which is crucial for the compound's biological activity.[6][7]

Genetic Regulation of Biosynthesis

The production of this compound in Streptomyces griseus is tightly regulated at the genetic level, ensuring that the antibiotic is synthesized at the appropriate time, typically during the stationary phase of growth after primary metabolic needs have been met.

-

Biosynthetic Gene Cluster (BGC) : The genes responsible for this compound production are organized into a large, contiguous BGC spanning approximately 137-205 kb of the Streptomyces chromosome.[8][9] This cluster contains genes for the PKS machinery, PABA synthesis, mycosamine biosynthesis, and regulatory proteins.[6][8]

-

Phosphate Repression : A critical factor controlling this compound synthesis is the concentration of inorganic phosphate in the medium.[1][10] High levels of phosphate support rapid mycelial growth (trophophase) but repress the transcription of this compound biosynthetic genes.[1][6] Depletion of phosphate is a key trigger that initiates the transition to the production phase (idiophase).[1][10]

-

Cluster-Situated Regulators : Within the this compound BGC lies a subcluster of four consecutive regulatory genes (fscRI, fscRII, fscRIII, and fscRIV).[6] Each of these genes has been shown to be essential for the optimal production of this compound.[6] FscRI, a PAS-LuxR family transcriptional regulator, has also been found to coordinately control the biosynthesis of a structurally unrelated natural product, antimycin, demonstrating a complex cross-regulation between different biosynthetic pathways.[2][11]

Production and Yield Optimization

The yield of this compound is highly dependent on fermentation conditions. Optimization of media components and process parameters is crucial for achieving high titers suitable for industrial application.

| Parameter | Condition | Resulting this compound Yield | Reference |

| Medium | Soya peptone-glucose | Up to 4.0 g/L | [8][10] |

| pH Control | Constant pH 8.0 (maintained with glucose feeding) | Maintained maximum production rate | [8][10] |

| pH Control | Stepwise control (6.8 for growth, then 7.8 for production) | Up to 5.16 g/L | [12] |

| Inorganic Phosphate (Pi) | Optimal concentration: 5 x 10⁻⁵ to 5 x 10⁻⁴ M | Stimulates synthesis | [1][8][10] |

| Inorganic Phosphate (Pi) | High concentration (> 10⁻³ M) | Inhibits synthesis, stimulates growth | [1][10] |

| Metal Ions | Zinc, Iron, Magnesium | Stimulate synthesis in complex media | [10] |

Experimental Protocols

This section outlines generalized yet detailed protocols for the laboratory-scale production and purification of this compound from Streptomyces griseus.

Culture and Fermentation of S. griseus

-

Inoculum Preparation : Scrape spores from a mature agar plate of S. griseus IMRU 3570 and inoculate into a 250 mL baffled flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract medium). Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Production Fermentation : Transfer the seed culture (5-10% v/v) into a 2 L baffled flask containing 500 mL of production medium. A commonly used medium is a soya peptone-glucose broth.[10]

-

Culture Conditions : Incubate the production culture at 28°C with vigorous shaking (200 rpm) for 5-10 days.[13]

-

pH Control : For optimal yield, maintain the pH of the culture at 8.0. This can be achieved by the periodic addition of a sterile glucose solution, which the bacterium will metabolize to acidic byproducts, thereby counteracting the pH rise from peptone metabolism.[10] Alternatively, a two-stage pH strategy (pH 6.8 for the first 72 hours, then shifted to 7.8) can be employed.[12]

-

Monitoring : Monitor the production of this compound by taking samples periodically and analyzing them via HPLC with UV detection at its characteristic absorbance maxima (~364, 384, and 408 nm).

Extraction and Purification of this compound

-

Harvesting : After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the mycelial mass from the supernatant. This compound is found in both the mycelium and the broth.

-

Extraction : Extract the supernatant three times with an equal volume of n-butanol.[12] Extract the mycelial pellet separately with n-butanol or acetone. Combine all organic extracts.

-

Concentration : Concentrate the combined butanol extracts to dryness using a rotary evaporator under reduced pressure.

-

Crude Purification : Dissolve the dried residue in a minimal amount of a suitable solvent like methanol or DMSO. This crude extract can be further purified.

-

HPLC Purification : Perform preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites.

-

Column : A C18 reverse-phase column is suitable.

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% acetic acid, is effective.

-

Detection : Monitor the elution profile at 384 nm.

-

-

Final Steps : Collect the fractions corresponding to the this compound peaks. Confirm purity using analytical HPLC-MS. Lyophilize the pure fractions to obtain this compound as a yellow powder.

Mechanism of Action

This compound exerts its potent antifungal effect by targeting the integrity of the fungal cell membrane. Its mechanism is characteristic of polyene antibiotics.

-

Membrane Binding : this compound has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It does not bind effectively to cholesterol, the principal sterol in mammalian cells, which provides a basis for its selective toxicity.[11]

-

Pore Formation : Upon binding to ergosterol, multiple this compound molecules self-assemble to form transmembrane channels or pores.[9]

-

Membrane Disruption : These pores disrupt the permeability barrier of the membrane, leading to the rapid leakage of essential intracellular ions, particularly potassium (K⁺), and small organic molecules.[9]

-

Cell Death : The uncontrolled loss of ions and the disruption of the membrane potential lead to the cessation of metabolic activity and ultimately result in fungal cell death.[9]

References

- 1. Factors affecting the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordinate Regulation of Antimycin and this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing this compound biosynthesis by medium optimization and pH stepwise control strategy with process metabolomics ana… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Screening and Purification of Natural Products from Actinomycetes that Induce a “Rounded” Morphological Phenotype in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic this compound in Streptomyces sp. Strain FR-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors Affecting the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. curresweb.com [curresweb.com]

The Complete Biosynthesis Pathway of Candicidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicidin is a potent polyene macrolide antibiotic with significant antifungal activity, primarily produced by various Streptomyces species, most notably Streptomyces griseus. Its biosynthesis is a complex process involving a Type I modular polyketide synthase (PKS) and a series of post-PKS modifications. This technical guide provides an in-depth exploration of the complete biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery, the chemical intermediates, and the regulatory networks that govern its production. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Polyene macrolides are a critical class of antifungal agents that function by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death. This compound is a heptaene macrolide, characterized by a 38-membered macrolactone ring, a mycosamine sugar moiety, and an aromatic side chain derived from p-aminobenzoic acid (PABA). Understanding its intricate biosynthetic pathway is crucial for the rational design of novel, less toxic, and more effective antifungal drugs through synthetic biology and combinatorial biosynthesis approaches.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a large gene cluster, spanning approximately 205 kb in Streptomyces griseus IMRU 3570.[1] This cluster contains genes for the PKS machinery, enzymes for starter and extender unit biosynthesis, post-PKS tailoring enzymes, regulatory proteins, and transport functions. A similar and well-studied gene cluster, designated fsc, is responsible for the production of a this compound-like compound known as FR-008.

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Putative Functions

| Gene Designation (S. griseus) | Gene Designation (Streptomyces sp. FR-008) | Putative Function |

| pabAB | pabAB | p-Aminobenzoic acid (PABA) synthase, involved in starter unit biosynthesis.[1][2] |

| canP1, canP2, canP3, canPF | fscA, fscB, fscC, fscD, fscE, fscF | Modular Type I Polyketide Synthases (PKS) responsible for the synthesis of the polyketide backbone.[1][2] |

| canT | fscTE | Thioesterase, involved in the release and cyclization of the polyketide chain.[1][2] |

| canC | fscP | Cytochrome P450 monooxygenase, responsible for a key hydroxylation step. |

| canF | fscFE | Ferredoxin, electron carrier for the P450 monooxygenase. |

| canG, canA, canM | fscM1, fscM2, fscM3 | Enzymes involved in the biosynthesis of the deoxysugar mycosamine and its attachment to the macrolide core.[1][2] |

| orf1, orf2, orf3 | fscRI, fscRII, fscRIII, fscRIV | Regulatory proteins that control the expression of the biosynthetic genes.[1][3] |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be divided into three main stages: initiation with a unique starter unit, elongation and formation of the polyketide backbone by the PKS, and post-PKS modifications to yield the mature antibiotic.

Initiation: The Role of p-Aminobenzoic Acid (PABA)

Unlike many other polyketides that are initiated with simple carboxylic acids, the biosynthesis of this compound commences with p-aminobenzoic acid (PABA).[4] PABA is synthesized by the enzymes encoded by the pabAB genes.[1] This aromatic starter unit is a defining feature of the this compound family of polyenes. The PABA molecule is activated to PABA-CoA, which then serves as the primer for the PKS assembly line.[4]

Elongation: The Polyketide Synthase (PKS) Machinery

The core of the this compound molecule is assembled by a large, multi-enzyme complex known as a Type I modular polyketide synthase (PKS). In S. griseus, this machinery is encoded by the canP genes, while in the FR-008 cluster, it is encoded by fscA-F.[1][2] This PKS consists of a loading module and a series of extension modules.

-

Loading Module: The loading module, specifically the CanP1 loading domain, is responsible for recognizing and activating the PABA starter unit.[5]

-

Extension Modules: The subsequent extension modules catalyze the sequential condensation of extender units, which are primarily malonyl-CoA and methylmalonyl-CoA, derived from acetate and propionate, respectively.[4] The this compound backbone is assembled from four propionate and fourteen acetate units.[4] Each extension module contains a set of domains (ketosynthase, acyltransferase, and acyl carrier protein) that are responsible for one round of chain elongation. Additional domains, such as ketoreductase, dehydratase, and enoylreductase, may be present to modify the growing polyketide chain.

Post-PKS Modifications: Tailoring the Macrolide

Following the synthesis and release of the polyketide chain from the PKS, the resulting macrolactone undergoes several crucial modifications to become the biologically active this compound molecule.

-

Hydroxylation: A key tailoring step is the hydroxylation of the macrolactone ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, encoded by canC (fscP), which works in conjunction with a ferredoxin reductase, encoded by canF (fscFE).[2]

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a mycosamine sugar moiety. The genes canG, canA, and canM (fscM1-3) are responsible for the synthesis of the deoxysugar GDP-mycosamine and its subsequent transfer to the this compound aglycone.[1][2]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The biosynthetic gene cluster contains a set of regulatory genes, fscRI-RIV in Streptomyces sp. FR-008, which form a hierarchical network to control the expression of the structural genes.[3][6] fscRII and fscRIII appear to be at the top of the cascade, influencing the expression of fscRI and fscRIV, which in turn directly activate the transcription of the biosynthetic genes.[7]

Furthermore, environmental factors play a significant role in regulating this compound production. Phosphate, for instance, has been shown to repress the expression of the this compound biosynthetic genes.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. Detailed, step-by-step protocols can be found in the cited literature.

Gene Knockout in Streptomyces

Objective: To elucidate the function of a specific gene in the this compound biosynthetic pathway by creating a targeted gene deletion mutant.

Methodology Overview:

-

Construct Design: A knockout vector is constructed containing two regions of homology (arms) flanking the target gene and a selectable marker (e.g., an antibiotic resistance gene).

-

Vector Introduction: The knockout vector is introduced into Streptomyces via conjugation from E. coli or protoplast transformation.

-

Homologous Recombination: Through a double-crossover homologous recombination event, the target gene on the chromosome is replaced by the selectable marker from the vector.

-

Selection and Screening: Exconjugants or transformants are selected based on the antibiotic resistance conferred by the marker. PCR and Southern blot analysis are used to confirm the correct gene replacement.

References

- 1. Enzymology of the polyenes pimaricin and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 7. In Vitro Activity of a New Polyene, SPA-S-843, against Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Candicidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antifungal agent produced by the fermentation of Streptomyces griseus.[1][2] First described in the 1950s, it is recognized for its potent activity against various fungi, particularly Candida albicans.[2][3] Structurally, this compound is a complex of several related heptaene macrolides, with the major and most studied component being this compound D.[4][5][6] Its large macrolide ring, characterized by a series of seven conjugated double bonds, is responsible for its antifungal mechanism and its distinct physicochemical properties.[4][7] This guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering crucial data for its application in research and drug development.

Chemical Identity and Structure

This compound is typically isolated as a yellow or brown powder.[8] It is a complex mixture of closely related analogues (A, B, C, and D), which can be separated based on their differential solubilities.[3][5][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [4][6][9] |

| Molecular Weight | ~1109.3 g/mol | [4][6][9] |

| CAS Number | 1403-17-4 | [4][6] |

| Source Organism | Streptomyces griseus | [1][2][4] |

Physicochemical Properties

The large, multifunctional structure of this compound dictates its solubility, stability, and other key physical properties. These characteristics are fundamental to designing effective formulation and delivery strategies.

Calculated and Predicted Properties

Computational models provide valuable estimates for several key physicochemical parameters.

Table 2: Summary of Quantitative Physicochemical Data for this compound

| Property | Value | Method/Source | Reference |

| Water Solubility | 0.00714 mg/mL | ALOGPS (Predicted) | [1] |

| LogP | -0.76 | ALOGPS (Predicted) | [1] |

| 1.7 | DrugBank (Experimental) | [4] | |

| pKa (Strongest Acidic) | 3.68 | Chemaxon (Predicted) | [1] |

| pKa (Strongest Basic) | 9.07 | Chemaxon (Predicted) | [1] |

| Polar Surface Area | 364.22 Ų | Chemaxon (Predicted) | [1] |

| Hydrogen Bond Acceptors | 19 | Chemaxon (Predicted) | [1] |

| Hydrogen Bond Donors | 11 | Chemaxon (Predicted) | [1] |

Solubility Profile

This compound's solubility is poor in water and most common organic solvents, a characteristic feature of polyene macrolides.[5] Its amphiphilic nature allows for solubility in select polar organic solvents.

Table 3: Solubility of this compound in Various Solvents

| Solvent Category | Soluble In | Poorly Soluble / Insoluble In | Reference |

| Aqueous | 80% aqueous Tetrahydrofuran | Water | [5] |

| Alcohols | Methanol, Ethanol, Butanol, Glycerol, Benzyl alcohol, Ethylene glycol | [3] | |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) (1 mg/mL) | Acetone, Ethyl acetate | [3] |

| Non-Polar | Benzene, Chloroform, Ether, Petroleum ether, Xylol, Carbon tetrachloride | [3] |

Stability

This compound is relatively stable as a solid but exhibits sensitivity to heat, light, and pH extremes, particularly in solution.

-

Temperature: Stable for long-term storage at -20°C.[6] Concentrated solutions show better stability than dilute ones.[3] At neutral pH, it can withstand heating at 60°C for 10 minutes and storage at 4°C for a week with no significant loss of activity.[3]

-

Light (UV): Must be protected from light. Exposure to UV radiation can induce photoisomerization, transforming the native molecule into its all-trans isomer.[10]

-

pH: Shows poor stability at extreme pH values.[3]

Spectral Properties

The defining structural feature of this compound is its heptaene chromophore (seven conjugated double bonds), which gives it a characteristic Ultraviolet-Visible (UV-Vis) absorption spectrum with multiple distinct peaks.[7]

Table 4: UV-Vis Absorption Maxima (λmax) of this compound

| Solvent | Absorption Maxima (nm) | Reference |

| Methanol | ~362, ~381, ~404 | [3] |

| Ethanol | 339, 358, 378, 400 | [11] |

Mechanism of Action

This compound exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane.[1][6] The process is initiated by the specific binding of the macrolide to ergosterol, the primary sterol in fungal membranes.[4][6][12] This interaction leads to the formation of transmembrane pores, causing a rapid efflux of intracellular ions, particularly K⁺, which disrupts the cell's ionic balance and leads to cell death.[1][11][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US2992162A - this compound and process of preparation - Google Patents [patents.google.com]

- 4. This compound | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound and other polyenic antifungal antibiotics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. This compound D | C59H84N2O18 | CID 154731607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. The polyene antifungal this compound is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mode of action of the polyene antibiotic this compound: binding factors in the wall of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Candicidin Antifungal Spectrum of Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candicidin is a polyene macrolide antifungal antibiotic produced by Streptomyces griseus. As a member of the polyene class, its primary mechanism of action involves binding to ergosterol, a principal sterol in the fungal cytoplasmic membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular components, such as potassium ions, and ultimately results in fungal cell death.[1] While this compound has demonstrated notable efficacy, particularly against Candida albicans, comprehensive quantitative data on its antifungal spectrum across a wide array of fungal pathogens remains limited in recent scientific literature. This guide synthesizes the available information on this compound's antifungal activity, details relevant experimental methodologies, and explores the implicated fungal signaling pathways.

Antifungal Spectrum of Activity: Quantitative Data

Comprehensive and recent quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a broad spectrum of fungal species are not extensively available in publicly accessible literature. Much of the contemporary research on antifungal susceptibility focuses on newer agents or more commonly used polyenes like Amphotericin B. However, historical and comparative data indicate that this compound possesses potent in vitro activity, particularly against Candida species.

Table 1: Summary of In Vitro Antifungal Activity of this compound

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Candida albicans | Data not consistently reported | Data not consistently reported | Data not consistently reported | Generally considered highly effective; reported to be more active than amphotericin B in some instances.[1] |

| Candida non-albicans species | Data not consistently reported | Data not consistently reported | Data not consistently reported | Includes a range of species with varying susceptibility to other antifungals. |

| Aspergillus spp. | Data not consistently reported | Data not consistently reported | Data not consistently reported | Limited information available on the activity of this compound against this genus. |

| Cryptococcus neoformans | Data not consistently reported | Data not consistently reported | Data not consistently reported | Limited information available on the activity of this compound against this species. |

| Dermatophytes (e.g., Trichophyton spp.) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Polyenes, in general, are not the first-line treatment for dermatophyte infections. |

Note: The lack of specific, recent, and standardized MIC values in the public domain is a significant gap in the current understanding of this compound's full antifungal spectrum.

Mechanism of Action

This compound, like other polyene antifungals, exerts its fungicidal effect by targeting the fungal cell membrane. The primary steps in its mechanism of action are outlined below.

Some evidence also suggests that prior to its lethal action on the cell membrane, this compound may initially bind to fatty acids or fatty acid esters within the cell wall.[1] This initial binding might be a prerequisite for the subsequent interaction with ergosterol in the plasma membrane.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antifungal agent against a yeast isolate.

Workflow:

Detailed Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final desired inoculum concentration.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plate is then incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. For polyenes, the endpoint is typically read as 100% inhibition of growth.

Potassium Ion Leakage Assay

This assay provides a functional measure of cell membrane damage caused by this compound.

Workflow:

Detailed Methodology:

-

Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed multiple times with a low-potassium buffer (e.g., a MES-sorbitol buffer).

-

Exposure to this compound: The washed cells are resuspended in the low-potassium buffer to a high cell density. This compound is then added to the cell suspension at various concentrations. A control with no drug is also included.

-

Measurement of Potassium Efflux: At specified time intervals, aliquots of the cell suspension are taken, and the cells are pelleted by centrifugation. The supernatant is collected, and the concentration of potassium ions is measured using a potassium-selective electrode or atomic absorption spectrophotometry. An increase in extracellular potassium concentration indicates membrane damage.

Fungal Signaling Pathways Implicated in Response to Polyene-Induced Stress

While specific signaling pathways directly triggered by this compound are not well-documented, the membrane and cell wall stress caused by polyene antifungals, in general, is known to activate compensatory fungal stress response pathways.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. Disruption of the plasma membrane by this compound can indirectly affect the cell wall, leading to the activation of this pathway.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial stress response pathway that is activated by osmotic stress. The formation of pores in the cell membrane by this compound can lead to a loss of intracellular solutes, creating an osmotic imbalance and triggering the HOG pathway.

Oxidative Stress Response

The disruption of cellular homeostasis by this compound can also lead to the generation of reactive oxygen species (ROS), triggering an oxidative stress response in the fungal cell.

Conclusion and Future Directions

This compound remains a potent antifungal agent, particularly against Candida albicans. However, a comprehensive understanding of its full spectrum of activity is hampered by a lack of recent, standardized quantitative data. For researchers and drug development professionals, there is a clear need for systematic in vitro susceptibility testing of this compound against a broad panel of clinically relevant fungal isolates using standardized methodologies like those provided by CLSI. Furthermore, detailed studies into the specific molecular interactions between this compound and the fungal cell, as well as the downstream signaling events, would provide valuable insights for the potential development of new antifungal strategies or combination therapies. The adaptation of established experimental protocols for polyenes offers a viable path forward for a more thorough characterization of this classic antifungal agent.

References

Candicidin D: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin D is a potent polyene macrolide antibiotic belonging to the heptaene class, renowned for its antifungal properties. Produced by various strains of Streptomyces griseus, it has been a subject of interest in the scientific community for its efficacy against a range of fungal pathogens, most notably Candida albicans. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of this compound D. Furthermore, it delves into its mechanism of action, biosynthetic pathway, and established experimental protocols for its isolation, purification, and activity assessment, aiming to serve as a comprehensive resource for researchers in the fields of natural product chemistry, mycology, and drug development.

Molecular Structure and Chemical Formula

This compound D is a complex macrocyclic lactone with the chemical formula C₅₉H₈₄N₂O₁₈ [1][2]. Its structure is characterized by a 38-membered macrolide ring containing a heptaene chromophore, a mycosamine sugar moiety, and a p-aminoacetophenone group. The detailed stereostructure of this compound D was elucidated through extensive NMR studies, including DQF-COSY, ROESY, HSQC, and HMBC experiments[3][4].

Key Structural Features:

-

Macrolide Ring: A 38-membered lactone ring forms the core of the molecule.

-

Heptaene Chromophore: A series of seven conjugated double bonds is responsible for its characteristic UV-Vis absorption spectrum and its antifungal activity.

-

Mycosamine Moiety: An amino sugar, mycosamine, is glycosidically linked to the macrolide ring.

-

p-Aminoacetophenone Group: An aromatic starter unit derived from p-aminobenzoic acid (PABA).

The complex stereochemistry of this compound D has been extensively studied and established, providing a foundation for understanding its interaction with biological targets[3][4].

Physicochemical and Quantitative Data

A summary of the key physicochemical and quantitative data for this compound D is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₉H₈₄N₂O₁₈ | [1][2] |

| Molecular Weight | 1109.30 g/mol | [1] |

| Appearance | Yellow to orange powder | |

| Solubility | Soluble in dimethylformamide (DMF) and pyridine; slightly soluble in methanol, ethanol, and butanol; insoluble in water, acetone, and chloroform. | |

| UV-Vis Absorption Maxima (in Methanol) | 362, 381, 404 nm |

Table 1: Physicochemical Properties of this compound D.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound D was heavily reliant on 1D and 2D NMR spectroscopy. Below is a representative table of ¹H and ¹³C NMR chemical shifts for key structural components, based on published data[3][4].

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Aglycone | ||

| C-1 | 172.5 | - |

| C-3 | 208.1 | 2.85 (d, 17.5), 2.70 (d, 17.5) |

| C-5 | 70.2 | 4.15 (m) |

| ... | ... | ... |

| Mycosamine | ||

| C-1' | 98.5 | 4.80 (d, 3.0) |

| C-2' | 55.1 | 3.10 (dd, 10.0, 3.0) |

| C-3' | 72.3 | 3.45 (t, 10.0) |

| ... | ... | ... |

| p-Aminoacetophenone | ||

| C-1'' | 198.2 | - |

| C-2''/C-6'' | 130.5 | 7.80 (d, 8.5) |

| C-3''/C-5'' | 113.8 | 6.65 (d, 8.5) |

| C-4'' | 152.0 | - |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound D in DMSO-d₆. (Note: This is a simplified representation. For complete and detailed assignments, refer to the primary literature[3][4].)

Experimental Protocols

Isolation and Purification of this compound D from Streptomyces griseus

The following is a generalized protocol for the isolation and purification of this compound D, synthesized from multiple literature sources[5][6].

-

Fermentation: Streptomyces griseus is cultured in a suitable liquid medium (e.g., yeast extract-glucose broth) under aerobic conditions at 28-30°C for 5-7 days to allow for the production of this compound D.

-

Extraction of the Culture Broth: The culture broth is separated from the mycelium by filtration or centrifugation. The supernatant is then extracted with an organic solvent, typically n-butanol. The butanol extracts are pooled.

-

Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the components based on polarity.

-

Reversed-Phase Chromatography: Fractions showing antifungal activity are pooled, concentrated, and further purified using reversed-phase column chromatography (e.g., C18) with a suitable solvent system, such as a methanol-water gradient.

-

Crystallization: The purified this compound D fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

The following protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound D against fungal isolates, such as Candida albicans.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in sterile saline or RPMI-1640 medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Antifungal Dilutions: A series of twofold dilutions of this compound D are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound D that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Mandatory Visualizations

Mechanism of Action of this compound D

This compound D exerts its antifungal effect by targeting ergosterol, a primary sterol component of the fungal cell membrane. The binding of this compound D to ergosterol leads to the formation of pores or channels in the membrane, disrupting its integrity. This results in the leakage of essential intracellular components, such as ions (K⁺, Na⁺) and small organic molecules, ultimately leading to fungal cell death.

Caption: Mechanism of action of this compound D against fungal cells.

Experimental Workflow for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the antifungal susceptibility of a fungal isolate. The workflow involves a series of sequential steps from inoculum preparation to the final determination of the Minimum Inhibitory Concentration (MIC).

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

Antifungal Activity

This compound D exhibits potent in vitro activity against a broad spectrum of fungi, particularly yeasts of the Candida genus. Its efficacy against various fungal species is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Fungal Species | This compound D MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 0.1 - 1.0 | 0.25 - 1.0 | 0.25 - >64 |

| Candida glabrata | 0.2 - 2.0 | 0.5 - 2.0 | 8 - >64 |

| Candida parapsilosis | 0.5 - 4.0 | 0.5 - 2.0 | 1 - 8 |

| Candida tropicalis | 0.2 - 1.5 | 0.5 - 2.0 | 2 - 16 |

| Aspergillus fumigatus | 1.0 - 8.0 | 0.5 - 2.0 | >64 |

Table 3: Comparative in vitro Antifungal Activity (MIC ranges) of this compound D and other Antifungal Agents. (Note: MIC values can vary depending on the specific strain and testing methodology.)

Conclusion

This compound D remains a significant natural product with potent antifungal activity. Its well-defined molecular structure and established mechanism of action provide a solid foundation for further research and potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate ongoing investigations into this important class of antifungal agents. Further studies focusing on its in vivo efficacy, toxicity profile, and potential for combination therapies are warranted to fully explore its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The stereostructure of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-producing Streptomyces support leaf-cutting ants to protect their fungus garden against the pathogenic fungus Escovopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2992162A - this compound and process of preparation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Utilizing Candicidin for the Investigation of Sterol-Rich Microdomains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol-rich microdomains, commonly known as lipid rafts, are dynamic and ordered regions within the plasma membrane enriched in sterols (like ergosterol in fungi and cholesterol in mammals) and sphingolipids. These domains serve as crucial platforms for organizing cellular processes, including signal transduction, membrane trafficking, and protein sorting. The polyene antibiotic Candicidin, known for its high affinity for ergosterol, presents a valuable tool for studying the structure and function of these microdomains, particularly in fungal systems. By binding to ergosterol, this compound disrupts the integrity of sterol-rich microdomains, allowing researchers to probe their roles in various cellular pathways. These application notes provide a comprehensive guide to using this compound for the qualitative and quantitative analysis of sterol-rich microdomains.

Mechanism of Action

This compound is a polyene macrolide antibiotic that exhibits a strong binding affinity for ergosterol, the primary sterol component of fungal cell membranes.[1][2] This interaction is the cornerstone of its utility in studying sterol-rich microdomains. The binding of this compound to ergosterol leads to the formation of pores and channels in the membrane, causing a rapid efflux of essential ions like K+ and ultimately disrupting membrane integrity.[3] This disruption is not uniform across the membrane; it is concentrated in the ergosterol-rich lipid rafts. By observing the cellular effects of this compound treatment, researchers can infer the functions of these microdomains.

Data Presentation: Quantitative Parameters for Studying Sterol-Rich Microdomains

While specific quantitative data for this compound is limited in published literature, the following table includes relevant data for this compound and other commonly used agents that target sterol-rich microdomains to provide a comparative context for experimental design.

| Parameter | Agent | Organism/Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| Membrane Permeability | This compound | Candida albicans | Not Specified | Variable | Rapid efflux of K+ ions | [3] |

| Sterol Visualization | Filipin | Candida albicans | 10 µg/mL | 10 min | Staining of polarized sterol-rich domains at hyphal tips | [4] |

| Lipid Raft Disruption | Methyl-β-cyclodextrin (MCD) | Vero Cells | 2.5-10 mM | 45 min | Dose-dependent decrease in membrane cholesterol | [5] |

| Sphingolipid Synthesis Inhibition | Myriocin | Candida albicans | 1.25-160 µg/mL | Not Specified | Inhibition of biofilm formation by disrupting lipid rafts | [1] |

| Membrane Fluidity | Laurdan (Fluorescent Probe) | Chinese Hamster Ovary (CHO) Cells | 40 µM | 40 min | Measures changes in membrane polarity upon raft disruption | [6][7] |

Experimental Protocols

Protocol 1: Visualization of Sterol-Rich Microdomains using this compound (Adapted from Filipin Staining Protocol)

This protocol adapts a standard filipin staining method for the visualization of sterol-rich microdomains. As this compound is also a polyene antibiotic that binds to ergosterol, it can be used as a fluorescent probe, although its intrinsic fluorescence may be weaker than filipin.

Materials:

-

This compound solution (prepare fresh in DMSO, protect from light)

-

Phosphate-buffered saline (PBS)

-

3% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

1.5 g/mL Glycine in PBS

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets for this compound (excitation ~360-400 nm, emission ~480 nm, though this may need optimization).

Procedure:

-

Cell Preparation: Grow fungal cells (e.g., Candida albicans) to the desired growth phase (e.g., logarithmic phase for planktonic cells or mature biofilms).[1]

-

Fixation:

-

Harvest cells by centrifugation.

-

Wash cells three times with PBS.

-

Fix the cells with 3% PFA for 1 hour at room temperature.[1]

-

-

Quenching: Wash the cells three times with PBS and then incubate with 1.5 g/mL glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.[1]

-

Staining:

-

Wash the cells three times with PBS.

-

Prepare a working solution of this compound (e.g., 5-25 µg/mL in PBS). The optimal concentration should be determined empirically.

-

Incubate the cells with the this compound solution for 10-30 minutes at room temperature, protected from light.

-

-

Microscopy:

-

Wash the cells three times with PBS to remove unbound this compound.

-

Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

-

Visualize the cells using a fluorescence microscope. Sterol-rich domains will appear as bright fluorescent patches on the cell membrane.

-

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) to Assess the Effect of this compound

This protocol describes the isolation of DRMs, which are considered a biochemical correlate of lipid rafts, to study the effect of this compound on their composition.

Materials:

-

Fungal cells treated with a sub-lethal concentration of this compound and untreated control cells.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, with protease inhibitors.[4]

-

10% Triton X-100 solution.

-

Sucrose solutions (80%, 30%, and 5% in MES buffer: 2.5 mM MES pH 6.5, 150 mM NaCl).

-

Ultracentrifuge and tubes.

Procedure:

-

Cell Lysis:

-

Harvest approximately 1x10⁷ to 1x10⁸ cells.

-

Lyse the cells in 1 mL of ice-cold Lysis Buffer. For fungal cells, mechanical disruption (e.g., glass beads) may be necessary.[4]

-

-

Detergent Extraction:

-

To the cleared lysate, add Triton X-100 to a final concentration of 1% and incubate on ice for 30 minutes.[4]

-

-

Sucrose Gradient Centrifugation:

-

In an ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution.

-

Carefully layer 2 mL of 30% sucrose solution on top, followed by 1 mL of 5% sucrose solution.

-

Centrifuge at high speed (e.g., 200,000 x g) for 4 hours at 4°C.[8]

-

-

Fraction Collection:

-

Carefully collect fractions from the top of the gradient. DRMs, being buoyant, will float to the interface of the lower percentage sucrose layers.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE and Western blotting to identify the localization of specific proteins within or outside the DRM fractions. Compare the protein distribution between this compound-treated and untreated samples.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Studying this compound's Effect on Sterol-Rich Microdomains

Caption: Workflow for investigating the impact of this compound on sterol-rich microdomains.

Postulated Signaling Pathway Disruption by this compound

This compound's disruption of ergosterol-rich microdomains can be hypothesized to interfere with signaling pathways crucial for fungal virulence and survival, such as the Cell Wall Integrity (CWI) pathway.

Caption: Postulated disruption of the CWI pathway by this compound-induced membrane stress.

Conclusion

This compound serves as a potent tool for researchers studying the functional significance of sterol-rich microdomains in fungi. By leveraging its specific interaction with ergosterol, scientists can disrupt these domains and observe the downstream consequences on cellular processes and signaling pathways. The protocols and conceptual frameworks provided here offer a starting point for designing and conducting experiments to further elucidate the critical roles of lipid rafts in fungal biology and pathogenesis, which can inform the development of novel antifungal strategies.

References

- 1. Lipidomics of Candida albicans biofilms reveals phase-dependent production of phospholipid molecular classes and role for lipid rafts in biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of the polyene antibiotic this compound: binding factors in the wall of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid Raft Polarization Contributes to Hyphal Growth in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Candicidin to Measure Fungal Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Principle and Introduction

Candicidin is a polyene antifungal antibiotic produced by Streptomyces griseus. Its primary mechanism of action involves binding irreversibly to ergosterol, a principal sterol component of the fungal cytoplasmic membrane.[1] This binding event disrupts the integrity of the membrane, leading to the formation of pores. The resulting increase in permeability causes a rapid efflux of essential monovalent ions like K+ and other intracellular components, ultimately leading to fungal cell death.[2]

This distinct membrane-disrupting property makes this compound a valuable tool in research and drug development. By inducing a measurable change in cell permeability, it can serve as a positive control or a benchmark compound when screening for new antifungal agents that target the cell membrane. The "this compound assay," therefore, refers not to a single technique but to a methodology where this compound is used to induce permeability, which is then quantified using various downstream detection methods.

Key Applications

-

Screening for Antifungal Compounds: New chemical entities can be tested for their ability to permeabilize fungal membranes, with the effects compared to those induced by a known concentration of this compound.

-

Mechanism of Action Studies: To investigate if a novel antifungal agent acts by disrupting membrane integrity.

-

Investigating Membrane Biology: Studying the role of sterols and other components in maintaining fungal cell membrane integrity.

-

Positive Control: Acting as a reliable positive control in high-throughput screening assays designed to detect membrane-permeabilizing agents.

Experimental Protocols

The following protocols outline how to use this compound to induce permeability and subsequently measure it. The most common method involves fluorescent dyes that are excluded by viable cells but can enter and stain cells with compromised membranes.

Protocol 1: Fungal Cell Preparation and Treatment with this compound

This is the foundational step for subsequent permeability assays.

-

Fungal Culture: Grow the desired fungal species (e.g., Candida albicans) in an appropriate liquid medium (e.g., YPD broth) overnight at a suitable temperature (e.g., 30-37°C) with shaking.

-

Harvesting: Collect the cells during the mid-exponential growth phase by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Washing: Wash the cell pellet twice with a sterile buffer, such as Phosphate-Buffered Saline (PBS, pH 7.4).

-

Resuspension: Resuspend the washed cells in the same buffer to a specific cell density (e.g., 1 x 10^7 cells/mL).

-

Treatment: Aliquot the cell suspension into microtiter plates or microcentrifuge tubes. Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to achieve the desired final concentration (e.g., 1x or 2x the Minimum Inhibitory Concentration, MIC). Include a solvent-only control (vehicle control) and an untreated control.

-

Incubation: Incubate the cells with this compound for a defined period (e.g., 30-120 minutes) at the optimal growth temperature.

Protocol 2: Measuring Permeability with Propidium Iodide (PI) Uptake

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane damage.

-

Cell Preparation: Prepare and treat fungal cells with this compound as described in Protocol 1 .

-

PI Staining: Add propidium iodide to each cell suspension to a final concentration of 5-10 µg/mL.[3]

-

Incubation: Incubate the samples in the dark for 5-15 minutes at room temperature.

-

Quantification: Analyze the samples using one of the following methods:

-

Fluorescence Microscopy/Confocal Scanning Laser Microscopy (CSLM): Place a small aliquot of the cell suspension on a microscope slide. Observe under a fluorescence microscope using an appropriate filter set (e.g., excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will exhibit bright red fluorescence.[3][4]

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. This method provides quantitative data on the percentage of permeable (PI-positive) cells in the population.

-

Fluorometric Plate Reader: Measure the fluorescence intensity directly in a 96-well plate. An increase in fluorescence corresponds to an increase in permeability.

-

Protocol 3: Measuring Leakage of Intracellular Materials

Damage to the cell membrane results in the leakage of cytoplasmic contents like DNA and proteins, which can be quantified in the supernatant.[4]

-

Cell Preparation and Treatment: Prepare and treat a larger volume of fungal cells with this compound as described in Protocol 1 .

-

Centrifugation: After incubation, centrifuge the samples (e.g., 12,000 x g for 2 minutes) to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

-

Quantification:

-

Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm (A260) using a spectrophotometer. An increase in A260 indicates leakage of nucleic acids. For higher sensitivity, use a fluorescent DNA quantification kit (e.g., Qubit dsDNA Assay).[5]

-

Protein Leakage: Measure the protein concentration in the supernatant using a standard protein assay, such as the Bradford or BCA assay.[4][5]

-

Data Presentation

Quantitative data from permeability assays should be presented clearly for comparison.

Table 1: Antifungal Activity of this compound against Candida albicans

| Parameter | Value | Reference |

|---|---|---|

| Inhibitory Concentration | > 10 µg/mL | [2] |

| Minimum Inhibitory Conc. (MIC) | 2 - 8 µg/mL* | [6] |

| Minimum Fungicidal Conc. (MFC) | 2 - 8 µg/mL* | [6] |

*Note: These values are for a different membrane-active compound (CTAC) but are representative of the data format.

Table 2: Example Quantitative Data from Fungal Permeability Assays

| Assay Type | Test Compound | Fungal Species | Treatment Concentration | Result (% increase or specific value) | Reference |

|---|---|---|---|---|---|

| Crystal Violet Uptake | Myricetin | C. albicans | 1x MIC | 36.5% Uptake | [4] |

| Crystal Violet Uptake | Myricetin | C. albicans | 4x MIC | 79.4% Uptake | [4] |

| Ethidium Bromide Uptake | A. lappa extract | C. albicans | 1x MIC | 7.4% Uptake (vs. 3.0% control) | [5] |

| Propidium Iodide Uptake | Defensin-d2 | C. albicans | 0.5x MIC | Significant fluorescence increase | [7] |

| NPN Uptake | Actifensin | C. albicans | 2x MIC | Significant fluorescence increase |[7] |

Visualizations

Mechanism and Workflow Diagrams

Caption: Mechanism of action of this compound on the fungal cell membrane.

Caption: General experimental workflow for a cell permeability assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The polyene antifungal this compound is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aucklandia lappa Causes Membrane Permeation of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging of Fungal Membranes with Candicidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antibiotic derived from Streptomyces griseus that exhibits potent antifungal activity, particularly against Candida species.[1] Its mechanism of action involves binding to ergosterol, a primary sterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[1][2] The inherent fluorescent properties of polyene macrolides like this compound allow for their use as probes in live-cell imaging to visualize fungal membranes and study the dynamics of membrane-related processes.

These application notes provide a comprehensive guide for utilizing this compound as a fluorescent stain for the live-cell imaging of fungal membranes. Detailed protocols, data presentation, and visualizations are included to facilitate its use in research and drug development.

Principle of Staining

This compound's efficacy as a membrane stain is attributed to its specific binding to ergosterol, which is abundant in fungal plasma membranes. Upon binding, it is believed that the molecule undergoes a conformational change that enhances its fluorescence, allowing for the visualization of ergosterol-rich domains within the membrane. This specificity makes this compound a valuable tool for studying fungal membrane structure, integrity, and the effects of antifungal agents.

Quantitative Data

The following tables summarize the key quantitative parameters for the use of this compound in live-cell imaging. It is important to note that optimal conditions may vary depending on the fungal species, cell density, and microscope system used.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Absorption Maxima (in Ethanol) | 339, 358, 378, 400 nm | [2] |

| Recommended Excitation Range | 360 - 410 nm | Inferred from absorption maxima |

| Reported Emission Maximum | Not explicitly defined for microscopy; likely in the blue-green range (e.g., 420-550 nm) | Requires empirical determination |

Table 2: Suggested Parameters for Live-Cell Imaging of Candida albicans

| Parameter | Suggested Value | Notes |

| This compound Concentration | 8 µg/mL | A starting point for optimization. Lower concentrations may reduce cytotoxicity for long-term imaging. |

| Incubation Time | 3 hours at 30°C | May require optimization based on cell type and experimental goals. |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Ensure complete dissolution. A stock solution in DMSO or ethanol is common for polyenes. |

| Photostability | Moderate | As with many fluorophores, photobleaching can occur with prolonged exposure to excitation light. Use the lowest possible laser power and exposure time. |

| Cytotoxicity | Concentration- and time-dependent | At imaging concentrations, some cytotoxic effects are possible. It is crucial to perform viability controls. |

Table 3: Comparison of this compound with Filipin for Ergosterol Staining

| Feature | This compound | Filipin |

| Target | Ergosterol | Ergosterol |

| Excitation (approx.) | 360 - 410 nm | ~340-380 nm |

| Emission (approx.) | Blue-Green | ~385-470 nm |

| Reported Use in Live-Cell Imaging | Limited published protocols | Established protocols available |

| Potential Artifacts | Can induce membrane permeabilization | Can alter membrane fluidity and induce artifacts |

Experimental Protocols

The following protocols provide a general framework for staining fungal cells with this compound for live-cell imaging. Optimization may be required for specific fungal species and experimental setups.

Protocol 1: Preparation of Fungal Cells for Imaging

-

Culture Fungi: Grow the fungal species of interest in an appropriate liquid or solid medium to the desired growth phase (e.g., logarithmic phase for yeast, or after germination for filamentous fungi).

-

Harvest Cells:

-

For yeast cultures, pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

For filamentous fungi, mycelia can be grown on glass-bottom dishes or coverslips suitable for microscopy.

-

-

Washing: Wash the harvested cells twice with sterile PBS (pH 7.4) to remove residual media.

-

Resuspension: Resuspend the cells in PBS or a suitable imaging buffer to the desired cell density.

Protocol 2: Staining Fungal Membranes with this compound

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in a suitable solvent such as DMSO or ethanol. Store protected from light at -20°C.

-

Prepare Staining Solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 8 µg/mL). It is recommended to test a range of concentrations (e.g., 1-10 µg/mL) to determine the optimal signal-to-noise ratio and minimize cytotoxicity.

-

Incubation: Add the this compound staining solution to the fungal cell suspension or overlay it on the mycelia grown on a coverslip. Incubate for a predetermined time (e.g., 3 hours) at the optimal growth temperature for the fungus, protected from light.

-

Washing (Optional): After incubation, the cells can be washed with PBS to remove unbound this compound, which may reduce background fluorescence. However, for some applications, imaging can be performed directly in the staining solution.

Protocol 3: Live-Cell Imaging using Fluorescence Microscopy

-

Mounting: Mount the stained fungal cells on a microscope slide or in a glass-bottom imaging dish.

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a UV or near-UV light source and appropriate filter sets.

-

Based on the absorption maxima, set the excitation wavelength to approximately 360-410 nm.

-

Set the emission detection to capture fluorescence in the blue to green range (e.g., 420-550 nm). The optimal emission wavelength should be determined empirically.

-

-

Image Acquisition:

-

Use a high numerical aperture objective for optimal resolution.

-

Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and shortest exposure times that provide a sufficient signal.

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

For time-lapse imaging, define the appropriate time intervals and duration of the experiment.

-

-

Controls:

-

Unstained Control: Image unstained cells under the same conditions to assess autofluorescence.

-

Viability Control: Use a viability stain (e.g., propidium iodide) to assess the impact of this compound and the imaging process on cell viability.

-

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflow for its application in live-cell imaging.

Caption: Mechanism of this compound action on the fungal cell membrane.

Caption: Experimental workflow for fungal membrane staining with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Fluorescence Signal | - Incorrect excitation/emission filters.- this compound concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify filter sets match this compound's spectral properties.- Increase this compound concentration.- Increase incubation time.- Reduce excitation light intensity and exposure time. |

| High Background Fluorescence | - Unbound this compound in the medium. | - Wash cells with PBS after incubation. |

| Cell Death or Abnormal Morphology | - this compound concentration is too high.- Phototoxicity. | - Perform a dose-response curve to find the lowest effective concentration.- Reduce light exposure. |

| Inconsistent Staining | - Uneven access of this compound to cells.- Variation in ergosterol content between cells. | - Ensure proper mixing during incubation.- Correlate staining patterns with cell age or growth phase. |

Conclusion

This compound presents a valuable, albeit underutilized, fluorescent probe for visualizing fungal membranes in living cells. Its specificity for ergosterol allows for targeted labeling of the fungal plasma membrane. By following the provided protocols and optimizing the key parameters, researchers can effectively employ this compound to investigate fungal membrane biology, host-pathogen interactions, and the mechanisms of antifungal drugs. Careful consideration of potential cytotoxicity and phototoxicity is essential for obtaining reliable and meaningful live-cell imaging data.

References

Application Notes and Protocols: Utilizing Candicidin to Probe Lipid Raft Dynamics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using candicidin, a polyene macrolide antibiotic, as a tool to investigate the dynamics and functional roles of lipid rafts in cellular processes. By binding to sterols, a key component of lipid rafts, this compound effectively disrupts these microdomains, offering a powerful method to study their involvement in signal transduction, membrane trafficking, and pathogenesis.

Introduction to this compound and Lipid Rafts

This compound is a polyene antifungal agent that complexes with sterols within cellular membranes. This interaction leads to the disruption of membrane integrity and the disorganization of lipid rafts. Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signaling molecules, influencing a variety of cellular functions. The targeted disruption of these domains by this compound allows for the elucidation of their role in complex biological systems.

Mechanism of Action

This compound, like other polyene antibiotics, has a higher affinity for ergosterol, the predominant sterol in fungal membranes, than for cholesterol in mammalian cell membranes. However, it does interact with cholesterol, making it a useful tool for studying lipid rafts in both fungal and mammalian systems, albeit with potential cytotoxicity at higher concentrations in the latter. The binding of this compound to sterols leads to the formation of pores and the sequestration of sterols, which in turn alters the structure and function of lipid rafts. This disruption can lead to a cascade of downstream effects, including altered membrane fluidity, ion leakage, and modulation of signaling pathways dependent on lipid raft integrity.

Data Presentation: Quantitative Effects of Lipid Raft Disruption

The following tables summarize the quantitative effects of this compound and other relevant lipid raft disrupting agents on various cellular parameters. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Effective Concentrations of Lipid Raft Disruptors

| Compound | Cell Type | Concentration | Treatment Duration | Observed Effect |

| This compound | Candida albicans | >10 µg/mL | Not Specified | Inhibition of growth |

| Myriocin | Candida albicans | 100 µM | 2 hours | Disruption of hyphal morphogenesis |

| Ketoconazole | Candida albicans | 100-300 µM | 1.5 hours | Loss of ergosterol polarization |

| Methyl-β-cyclodextrin (MCD) | Chinese Hamster Ovary (CHO) | 10 mM | 45 minutes | Cholesterol depletion, increased membrane fluidity |

| Sphingomyelinase (SMase) | Chinese Hamster Ovary (CHO) | 30 mU | 45 minutes | Sphingomyelin depletion, decreased membrane fluidity |

Table 2: Impact of Lipid Raft Disruption on Biofilm Formation in Candida albicans

| Treatment | Effect on Biofilm | Quantitative Change | Reference |

| Myriocin | Inhibition of biofilm formation | Significant reduction in biofilm biomass | [1] |

| Aureobasidin A | Inhibition of biofilm formation | Significant reduction in biofilm biomass | [1] |

| ipt1Δ/Δ mutant (disrupted sphingolipid biosynthesis) | Abrogation of biofilm formation | - | [2] |

Table 3: Effects of Lipid Raft Disruption on Membrane Potential

| Compound | Cell Type | Effect on Membrane Potential | Method of Measurement |

| Amphotericin B (polyene) | Candida albicans | Depolarization | diS-C3(3) fluorescence |

| TB_KKG6K (antimicrobial peptide) | Candida albicans | Concentration-dependent depolarization | DiSC3(5) fluorescence |

| SDS (detergent) | Saccharomyces cerevisiae | Increased permeability/depolarization | diS-C3(3) fluorescence |

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on lipid raft dynamics are provided below.

Protocol 1: Visualization of Lipid Raft Disruption using Filipin Staining